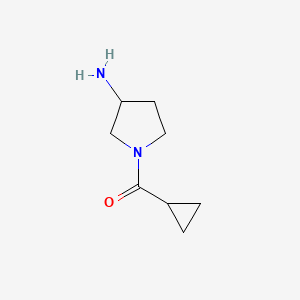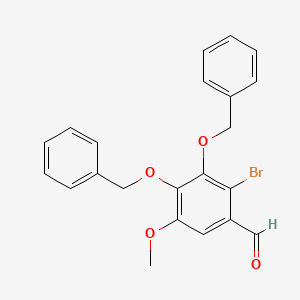
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde: is an organic compound with a complex structure that includes benzyloxy, bromo, and methoxy functional groups attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the bromination of 3,4-Bis(benzyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzoic acid.
Reduction: 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzyl alcohol.
Substitution: 3,4-Bis(benzyloxy)-2-azido-5-methoxybenzaldehyde.
科学研究应用
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromo group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
相似化合物的比较
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Lacks the bromo and methoxy groups, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzaldehyde: Lacks the benzyloxy groups, which affects its solubility and reactivity.
3,4-Dibenzyloxybenzaldehyde: Similar structure but without the bromo and methoxy groups, leading to different chemical properties.
Uniqueness
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in synthesis and research. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the aromatic ring allows for fine-tuning of its chemical behavior .
属性
分子式 |
C22H19BrO4 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
2-bromo-5-methoxy-3,4-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19BrO4/c1-25-19-12-18(13-24)20(23)22(27-15-17-10-6-3-7-11-17)21(19)26-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3 |
InChI 键 |
NJFQSEQYXWNFDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


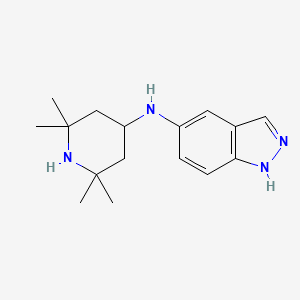
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
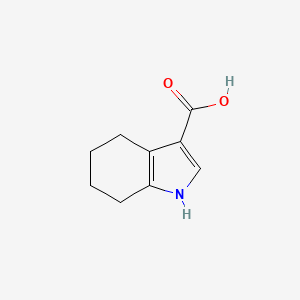
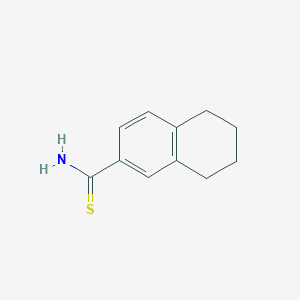
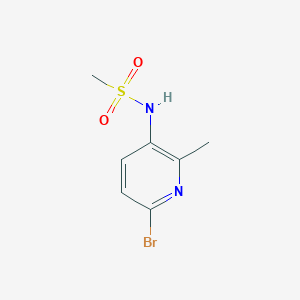

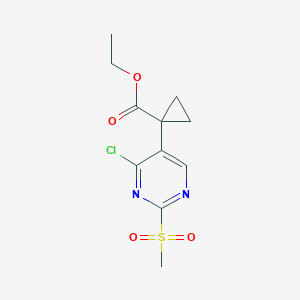

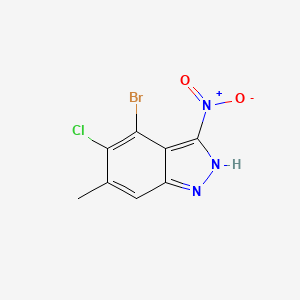
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
